Carbendazimb-d3
Overview
Description
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is an organic compound characterized by the presence of a benzimidazole ring and a carbamate group. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical properties and behavior in various applications.
Scientific Research Applications
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability due to the presence of deuterium.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
Carbendazimb-d3, also known as methyl N-(1H-1,3-benzodiazol-2-yl)carbamate or trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, is a deuterium-labeled derivative of the fungicide carbendazim . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is tubulin proteins . Tubulin is a globular protein and is the main component of microtubules, which are a part of the cell’s cytoskeleton . Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound binds to tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This is referred to as aneugenic effects .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to aneuploidy and polyploidy in germ cells . This can cause significant changes in the genetic makeup of the cells, potentially leading to cell death or abnormal cell growth .
Pharmacokinetics
It is known that carbendazim, the parent compound of this compound, is absorbed through the skin .
Result of Action
The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to various molecular and cellular effects. These include embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of plants and competing microbes, as well as factors such as pH, salts, type of soil, and humidity, can affect the degradation of carbendazim . Furthermore, the presence of carbendazim can disrupt the microbial community structure in various ecosystems .
Biochemical Analysis
Biochemical Properties
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate plays a crucial role in biochemical reactions, particularly those involving microtubule dynamics. It interacts with microtubule-associated proteins and enzymes, such as tubulin, by binding to the colchicine binding site. This interaction disrupts microtubule polymerization, leading to the inhibition of cell division. Additionally, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases, further influencing cellular proliferation .
Cellular Effects
The effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate on various cell types are profound. In cancer cells, this compound induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. It has been observed to affect cell signaling pathways, including those involving p53, a key regulator of the cell cycle and apoptosis. Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects primarily through binding interactions with tubulin. This binding inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest. Additionally, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can inhibit the activity of cyclin-dependent kinases, further contributing to its antiproliferative effects. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .
Metabolic Pathways
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the microtubules. The compound’s distribution is also influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is primarily localized to the cytoplasm, where it interacts with microtubules and other cytoskeletal components. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbendazimb-d3 typically involves the reaction of benzimidazole derivatives with trideuteriomethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler benzimidazole compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(1H-benzimidazol-2-yl)carbamate: A non-deuterated analog with similar chemical properties but different metabolic stability.
Ethyl N-(1H-benzimidazol-2-yl)carbamate: Another analog with an ethyl group instead of a trideuteriomethyl group, affecting its reactivity and biological activity.
Uniqueness
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unique due to the incorporation of deuterium atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746864 | |
Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255507-88-0 | |
Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1255507-88-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.